Zofenopril calcium

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : La síntesis del Zofenopril calcio implica múltiples etapas, comenzando con los derivados apropiados de pirrolidina y benzoilsulfanyl. Los pasos clave incluyen:

Formación del Anillo de Pirrolidina: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.

Introducción de Grupos Benzoilsulfanyl: Este paso involucra la reacción del derivado de pirrolidina con cloruro de benzoílo en presencia de una base.

Formación de la Sal de Calcio: El paso final implica la reacción del intermedio de zofenopril con iones calcio para formar la sal de calcio.

Métodos de Producción Industrial: : La producción industrial de Zofenopril calcio sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis a Gran Escala: Síntesis a gran escala de los derivados de pirrolidina y benzoilsulfanyl.

Purificación: El producto bruto se purifica utilizando técnicas como la cristalización y la cromatografía.

Formación de la Sal de Calcio: El intermedio de zofenopril purificado se hace reaccionar con iones calcio para formar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El Zofenopril calcio puede sufrir reacciones de oxidación, particularmente en el grupo sulfhidrilo.

Reducción: El compuesto puede reducirse a su sulfuro correspondiente.

Sustitución: El Zofenopril calcio puede sufrir reacciones de sustitución, particularmente en el grupo benzoílo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas y alcoholes.

Productos Principales

Oxidación: El producto principal es el sulfoxido o sulfona correspondiente.

Reducción: El producto principal es el sulfuro correspondiente.

Sustitución: Los productos principales son los derivados sustituidos de zofenopril.

Aplicaciones Científicas De Investigación

Química: : El Zofenopril calcio se utiliza como compuesto modelo en estudios que involucran inhibidores de la enzima convertidora de angiotensina. También se utiliza en el desarrollo de nuevas metodologías sintéticas .

Biología: : En la investigación biológica, el Zofenopril calcio se utiliza para estudiar los efectos de la inhibición de la enzima convertidora de angiotensina en varios procesos fisiológicos, incluida la regulación de la presión arterial y la función cardíaca .

Medicina: : El Zofenopril calcio se utiliza en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de la hipertensión y la insuficiencia cardíaca. También se utiliza en estudios que investigan sus efectos antioxidantes y cardioprotectores .

Industria: : En la industria farmacéutica, el Zofenopril calcio se utiliza en el desarrollo y producción de medicamentos antihipertensivos .

Mecanismo De Acción

El Zofenopril calcio ejerce sus efectos al inhibir la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I en angiotensina II. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir esta enzima, el Zofenopril calcio reduce los niveles de angiotensina II, lo que conduce a la vasodilatación y una posterior disminución de la presión arterial .

Dianas Moleculares y Vías

Enzima Convertidora de Angiotensina: El objetivo principal del Zofenopril calcio.

Especies Reactivas de Oxígeno: El Zofenopril calcio reduce la producción de especies reactivas de oxígeno, contribuyendo a sus efectos antioxidantes.

Comparación Con Compuestos Similares

Compuestos Similares

Enalapril: Otro inhibidor de la enzima convertidora de angiotensina utilizado en el tratamiento de la hipertensión y la insuficiencia cardíaca.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina de acción prolongada con aplicaciones similares.

Ramipril: Un inhibidor de la enzima convertidora de angiotensina con efectos cardioprotectores.

Singularidad: : El Zofenopril calcio es único debido a su grupo sulfhidrilo, que contribuye a su actividad antioxidante. Esto lo diferencia de otros inhibidores de la enzima convertidora de angiotensina que carecen de este grupo funcional .

Actividad Biológica

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of this compound and Other ACE Inhibitors

| Parameter | This compound | Captopril | Enalapril |

|---|---|---|---|

| Oral Bioavailability | High | Moderate | High |

| Time to Peak Concentration | 1-2 hours | 1 hour | 1 hour |

| Half-Life | 10-12 hours | 2-3 hours | 11 hours |

| Active Metabolite | Zofenoprilat | Captoprilat | Enalaprilat |

| IC50 (Heart Tissue) | 0.9 nM | 23 nM | 12 nM |

Cardioprotective Properties

This compound has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

- Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:

- Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

| Outcome Measure | Zofenopril Group (%) | Placebo Group (%) | Risk Reduction (%) |

|---|---|---|---|

| Mortality Rate (1 Year) | 10.0 | 14.1 | 29 |

| Incidence of Acute LV Failure | Reduced by 63 | N/A | N/A |

| Reduction in Angina Episodes (Long-term) | 56 | N/A | N/A |

Propiedades

Número CAS |

81938-43-4 |

|---|---|

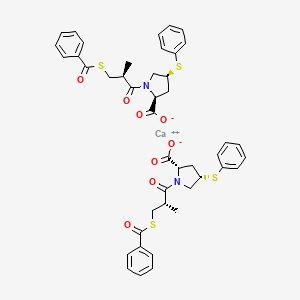

Fórmula molecular |

C44H44CaN2O8S4 |

Peso molecular |

897.2 g/mol |

Nombre IUPAC |

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1 |

Clave InChI |

NSYUKKYYVFVMST-LETVYOFWSA-L |

SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

SMILES isomérico |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

SMILES canónico |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Apariencia |

Solid powder |

Key on ui other cas no. |

81938-43-4 |

Pictogramas |

Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SQ 26900 SQ 26991 SQ-26900 SQ-26991 Zofenil zofenopril zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer Zofil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.